molecular formula C16H20F3N5O3S B6462750 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549025-43-4

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6462750
CAS No.: 2549025-43-4
M. Wt: 419.4 g/mol
InChI Key: RVJVASWXHQRUNC-UHFFFAOYSA-N
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Description

The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine is a pyrimidine derivative featuring two key substituents:

  • A 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyrimidine core.
  • A piperidin-4-yloxy group at the 2-position, further substituted with a 3,3,3-trifluoropropanesulfonyl moiety.

This structural architecture places it within a broader class of heterocyclic compounds explored for therapeutic applications, particularly kinase inhibition or enzyme modulation, as seen in related patents and synthetic analogs . The trifluoropropanesulfonyl group may enhance metabolic stability and solubility, while the pyrazole and piperidine moieties contribute to target binding and conformational flexibility.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-2-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3S/c1-23-11-13(10-22-23)12-8-20-15(21-9-12)27-14-2-5-24(6-3-14)28(25,26)7-4-16(17,18)19/h8-11,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJVASWXHQRUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Molecular Structure

PropertyValue
Molecular Formula C14H18F3N5O2
Molecular Weight 335.32 g/mol
IUPAC Name This compound
Canonical SMILES Cn1cn(c(=O)n1)c2c[nH]cn2C(C)C(F)(F)F

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with a pyrimidine derivative in the presence of appropriate reagents such as trifluoropropanesulfonyl piperidine. The process may utilize solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, the trifluoropropanesulfonyl group enhances lipophilicity and membrane permeability, facilitating cellular uptake. Once inside the cell, it can inhibit various enzymes or disrupt signaling pathways associated with disease processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways. A study reported an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. In vitro tests revealed effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential utility in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study 1: Anticancer Efficacy

A recent investigation evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to controls after four weeks of treatment, with minimal side effects observed .

Study 2: Antimicrobial Testing

Another study focused on the compound's antimicrobial properties. It was tested against various strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential .

Comparison with Similar Compounds

Structural Analog: BB61717 (CAS 2548996-53-6)

Compound ID : BB61717
Core Structure : Pyrimidine
Key Substituents :

  • 1-Methyl-1H-pyrazol-4-yl at the 5-position.
  • Piperidin-4-yloxy at the 2-position, substituted with a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group.

Comparison :

  • Substituent Differences : BB61717 replaces the trifluoropropanesulfonyl group with a pyridinyl ring containing fluoro and trifluoromethyl groups.
  • Reduced hydrogen-bonding capacity compared to the sulfonyl group in the target compound, which may affect solubility or target selectivity.

Molecular Weight : 422.38 g/mol

Patent Analog: EP 1 808 168 B1 Compound (Oxadiazole Substituent)

Compound ID : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
Core Structure : Pyrazolo[3,4-d]pyrimidine
Key Substituents :

  • Piperidin-4-yloxy group substituted with a 3-isopropyl-1,2,4-oxadiazole .

Comparison :

  • Core Structure: The pyrazolo[3,4-d]pyrimidine core introduces a fused bicyclic system, increasing rigidity compared to the monocyclic pyrimidine in the target compound.
  • However, the absence of a sulfonyl group may reduce polar interactions.

Inferred Properties :

  • Enhanced electron-withdrawing effects from the oxadiazole may alter electronic distribution at the binding site.
  • The isopropyl group adds steric bulk, which could influence binding pocket accessibility.

Hybrid Analog: 1006434-36-1 (Tetrahydropyrazolo-Pyrimidine)

Compound ID : 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Core Structure : Tetrahydropyrazolo[1,5-a]pyrimidine
Key Substituents :

  • 1,3-Dimethylpyrazole at the 5-position.
  • Trifluoromethyl group at the 7-position.

Comparison :

  • Substituent Differences : The trifluoromethyl group (vs. trifluoropropanesulfonyl) may increase lipophilicity, affecting membrane permeability.

Inferred Properties :

  • The dimethylpyrazole may enhance steric hindrance compared to the mono-methylated pyrazole in the target compound.

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